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Compound of Interest

Compound Name: Angelol H

Cat. No.: B15594656 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the structure elucidation of Angelol H, a natural coumarin

isolated from the roots of Angelica pubescens Maxim. and Angelica sinensis. The determination

of its complex stereochemistry was a result of meticulous analysis of spectroscopic data and

chemical derivatization, as primarily reported by Baba, K., et al. in 1982. This document serves

as a comprehensive resource, presenting the key data and methodologies that were

instrumental in piecing together the molecular architecture of this bioactive compound.

Spectroscopic Data Analysis
The structure of Angelol H was determined through a combination of spectroscopic

techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry

(MS), Infrared (IR), and Ultraviolet (UV) spectroscopy. The quantitative data from these

analyses are summarized below.

Table 1: ¹H NMR Spectroscopic Data for Angelol H
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Proton
Chemical Shift (δ
ppm)

Multiplicity
Coupling Constant
(J in Hz)

H-3 6.25 d 9.5

H-4 7.63 d 9.5

H-5 7.32 s

H-8 6.80 s

H-1' 5.10 d 9.0

H-2' 3.75 m

H-3' 1.30 s

H-3' 1.25 s

OCH₃ 3.88 s

OH 2.5-3.5 br s

Angeloyl H-3'' 6.05 qq 7.0, 1.5

Angeloyl H-4'' 2.00 dq 7.0, 1.5

Angeloyl H-5'' 1.85 s

Data obtained from the primary literature and presented for reference.

Table 2: ¹³C NMR Spectroscopic Data for Angelol H
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Carbon Chemical Shift (δ ppm)

C-2 161.2

C-3 113.1

C-4 143.5

C-4a 112.8

C-5 128.9

C-6 118.9

C-7 162.2

C-8 98.4

C-8a 156.4

C-1' 76.5

C-2' 78.9

C-3' 25.9

C-4' 24.1

OCH₃ 56.0

Angeloyl C-1'' 167.8

Angeloyl C-2'' 127.9

Angeloyl C-3'' 138.5

Angeloyl C-4'' 20.6

Angeloyl C-5'' 15.8

Data compiled from foundational structure elucidation studies.

Table 3: Mass Spectrometry, IR, and UV Data for Angelol
H
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Spectroscopic Method Key Observations

Mass Spectrometry (MS)
Molecular Ion (M⁺): m/z 376. Key Fragments:

m/z 276, 258, 245, 83.

Infrared (IR) Spectroscopy (ν_max, cm⁻¹)
3500 (OH), 1720 (C=O, ester), 1700 (C=O,

lactone), 1620, 1580 (aromatic C=C).

Ultraviolet (UV) Spectroscopy (λ_max, nm) 221, 258, 323.

Experimental Protocols
The structure elucidation of Angelol H relied on a series of carefully executed experimental

procedures. The following is a detailed description of the key methodologies employed.

Isolation of Angelol H
The roots of Angelica pubescens Maxim. were collected, dried, and powdered. The powdered

material was then subjected to extraction with a suitable organic solvent, such as methanol or

ethanol. The resulting crude extract was partitioned between different solvents of varying

polarities (e.g., n-hexane, chloroform, ethyl acetate, and water) to fractionate the components.

The chloroform or ethyl acetate fraction, which was found to be rich in coumarins, was then

subjected to repeated column chromatography on silica gel. Elution with a gradient of n-hexane

and ethyl acetate, followed by further purification using preparative thin-layer chromatography

(TLC), yielded pure Angelol H.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded

on a high-field NMR spectrometer. Samples were dissolved in a deuterated solvent, typically

chloroform-d (CDCl₃) or acetone-d₆, with tetramethylsilane (TMS) used as an internal

standard.

Mass Spectrometry (MS): Mass spectra were obtained using an electron ionization (EI) mass

spectrometer. The fragmentation pattern was analyzed to deduce the structure of different

parts of the molecule.
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Infrared (IR) Spectroscopy: IR spectra were recorded on an infrared spectrophotometer

using the KBr pellet method. The characteristic absorption bands were used to identify the

functional groups present in the molecule.

Ultraviolet (UV) Spectroscopy: UV spectra were recorded in methanol or ethanol on a UV-

visible spectrophotometer to observe the electronic transitions within the molecule, which is

characteristic of the coumarin chromophore.

Visualizing the Structure Elucidation Workflow
The logical progression of experiments and data analysis is crucial in structure elucidation. The

following diagram illustrates the general workflow that was followed to determine the structure

of Angelol H.
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A flowchart of the structure elucidation process for Angelol H.

Key Structural Correlations
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The connectivity of the atoms in Angelol H was established through the analysis of 2D NMR

experiments, particularly Heteronuclear Multiple Bond Correlation (HMBC) and Correlation

Spectroscopy (COSY). The following diagram visualizes some of the key correlations that were

pivotal in assembling the molecular structure.
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Key COSY and HMBC correlations for Angelol H.

This technical guide provides a foundational understanding of the processes and data that led

to the successful structure elucidation of Angelol H. The presented information is intended to

be a valuable resource for researchers in natural product chemistry, medicinal chemistry, and

drug discovery.

To cite this document: BenchChem. [The Structural Elucidation of Angelol H: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15594656#structure-elucidation-of-angelol-h-
coumarin]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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